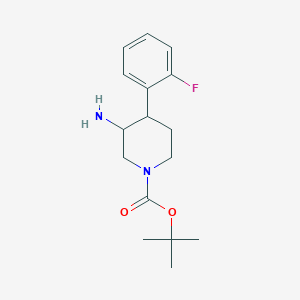

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS No. 916421-11-9) is a piperidine derivative with a molecular formula of C₁₆H₂₃FN₂O₂ and a molecular weight of 294.36 g/mol . The compound features a 2-fluorophenyl substituent at the 4-position of the piperidine ring and a tert-butyl carbamate group at the 1-position. The 3-amino group enhances nucleophilicity, facilitating reactions such as acylation or substitution . Its structural flexibility and electronic properties make it valuable in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula |

C16H23FN2O2 |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-12(14(18)10-19)11-6-4-5-7-13(11)17/h4-7,12,14H,8-10,18H2,1-3H3 |

InChI Key |

BPEITXOHGGDNHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- tert-Butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (commercially available or synthesized in-house)

- 2-Fluorophenyl aldehyde (e.g., 2-fluorobenzaldehyde)

Key Reaction: Schiff Base Formation via Aldehyde-Amine Condensation

| Step | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| 1 | 2-Fluorobenzaldehyde, tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, catalytic TFA | Room temperature, stirred for 8 hours |

This step involves the condensation of the aldehyde with the amino group on the piperidine, forming a Schiff base (imine). The reaction is typically monitored via Thin Layer Chromatography (TLC) and characterized by NMR spectroscopy.

Purification

- The crude product is purified through recrystallization from methanol or via column chromatography to obtain high purity.

Introduction of the 2-Fluorophenyl Group

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution, facilitated by electron-withdrawing groups and basic conditions.

| Step | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| 2 | Base (e.g., K₂CO₃), solvent (DMF), microwave irradiation at 155°C | Microwave-assisted SNAr to attach the fluorophenyl group to the piperidine core |

This method allows efficient coupling, yielding the desired compound with high regioselectivity and yield.

Final Deprotection and Purification

- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if necessary for subsequent reactions.

- Final purification is achieved via preparative HPLC or recrystallization.

Specific Synthesis Protocols from Recent Literature

Microwave-Assisted Synthesis (Reference)

| Parameter | Value | Notes |

|---|---|---|

| Reagents | K₂CO₃ (1.5 eq), 4-amino-2-fluorophenol (1 eq.) | Used with the Boc-protected piperidine derivative |

| Solvent | Dimethylformamide (DMF) | Facilitates SNAr reaction |

| Temperature | 155°C | Microwave irradiation enhances reaction rate |

| Time | 2 hours | Efficient conversion |

Outcome: The reaction yields the target compound with high purity, confirmed via NMR and HRMS.

Schiff Base Formation (Reference)

| Parameter | Value | Notes |

|---|---|---|

| Reagents | 2-Hydroxy naphthaldehyde, tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Conducted in methanol with catalytic trifluoroacetic acid |

| Temperature | Room temperature | Mild conditions favoring selective condensation |

| Reaction Time | 8 hours | Complete conversion monitored via TLC |

Outcome: Formation of a stable Schiff base, characterized by NMR and HRMS, serving as a precursor for further functionalization.

Notes on Optimization and Yield

Summary of Key Data Tables

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|---|

| 1 | Schiff base formation | Aldehyde + amine | Room temp, TFA catalyst | 85-90 | NMR, HRMS |

| 2 | SNAr coupling | Fluorophenyl aldehyde + Boc-protected piperidine | Microwave, DMF, K₂CO₃ | 80-88 | NMR, HRMS |

| 3 | Deprotection | TFA in DCM | Room temp | 90 | NMR, TLC |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Oxides of the original compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. It helps in understanding the biochemical pathways and mechanisms of action of various biological processes .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate (CAS 1422207-33-7)

- Molecular Formula : C₁₆H₂₂ClFN₂O₂

- Molecular Weight : 328.81 g/mol

- Key Differences : The addition of a chlorine atom at the 4-position of the phenyl ring increases molecular weight and introduces a stronger electron-withdrawing effect compared to the parent compound. This enhances electrophilic reactivity and may improve binding affinity in target proteins.

Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate (CAS 916421-24-4)

- Molecular Formula : C₁₈H₂₈N₂O₄

- Molecular Weight : 336.4 g/mol

- Key Differences : The 3,5-dimethoxy substituents are electron-donating, increasing solubility in polar solvents. The larger molecular weight and steric bulk may reduce membrane permeability compared to the 2-fluorophenyl analog.

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate (sc-356027)

Modifications on the Piperidine Core

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Molecular Formula : C₁₅H₂₃N₃O₂ (inferred)

- Key Differences : Replacement of the phenyl ring with a pyridinyl group introduces a hydrogen-bond acceptor (N atom), altering interactions with biological targets. Reported as a light yellow solid with enhanced polarity .

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3)

- Molecular Formula: C₁₀H₁₇FNO₃

- Key Differences: A hydroxyl group replaces the amino group, reducing nucleophilicity but increasing hydrogen-bonding capacity. The fluorine on the piperidine ring further modulates electronic properties .

Comparative Data Table

Biological Activity

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate, a compound with the molecular formula and a molecular weight of approximately 294.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 916421-13-1

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- Structure : The compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in drug metabolism and transport.

- P-glycoprotein Modulation : Research indicates that compounds similar to this compound may act as modulators of P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance. Studies have shown that certain analogs can stimulate P-gp ATPase activity, suggesting they may serve as substrates for this transporter or inhibit its function, thereby enhancing the bioavailability of co-administered drugs .

- Anticancer Activity : The compound's structural features resemble those of known anticancer agents. In vitro studies have demonstrated that related compounds can reverse resistance to chemotherapeutic agents like paclitaxel and doxorubicin by modulating P-gp activity . This suggests potential applications in overcoming drug resistance in cancer therapies.

- Neuropharmacological Effects : The presence of the amino group and the piperidine ring suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential anxiolytic or antidepressant properties .

In Vitro Studies

A series of in vitro assays evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SW620 | 10 | P-gp modulation |

| HeLa | 5 | Induction of apoptosis |

| HCT116 | 7 | Cell cycle arrest |

These studies indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, primarily through mechanisms involving P-gp modulation and apoptosis induction.

In Vivo Studies

In vivo experiments using mouse models have shown that administration of this compound resulted in:

- Reduced Tumor Volume : Mice treated with the compound alongside standard chemotherapy exhibited a significant reduction in tumor volume compared to control groups.

- No Apparent Side Effects : Histological analyses indicated no significant toxic effects on major organs, suggesting a favorable safety profile for further development .

Q & A

Q. What safety protocols are critical when handling Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE guidelines: respiratory protection (NIOSH-certified masks), nitrile gloves, and safety goggles to prevent ocular exposure . Ensure access to eyewash stations and emergency showers. Work in a fume hood to minimize inhalation risks, as the compound's acute toxicity profile is not fully characterized . Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer : Use 1H/13C NMR to confirm the piperidine ring geometry and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) . For crystalline derivatives, X-ray crystallography (as in structurally analogous piperidine-carboxylates) resolves stereochemical ambiguities .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The tert-butyl carbamate acts as a protecting group, enhancing stability against nucleophilic attack. However, it is sensitive to acidic conditions (e.g., TFA cleavage) and prolonged exposure to moisture. Store at -20°C in desiccated environments to prevent hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound, particularly for introducing the 2-fluorophenyl moiety?

- Methodological Answer : Key challenges include regioselective fluorination and avoiding racemization. A two-step approach is recommended:

- Step 1 : Couple 2-fluorophenylboronic acid to a piperidine precursor via Suzuki-Miyaura cross-coupling (Pd(PPh3)4 catalyst, Na2CO3 base, DME solvent, 80°C) .

- Step 2 : Introduce the tert-butyl carbamate via Boc protection (Boc2O, DMAP, CH2Cl2, 0–20°C) .

Optimize reaction time and temperature using DOE (Design of Experiments) to minimize side products.

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify residual solvents. Cross-validate solubility data in DMSO, ethanol, and aqueous buffers (pH 1–7) using UV-Vis spectroscopy (λmax ~260 nm) .

Q. What methodologies assess the in vitro metabolic stability of this compound in preclinical studies?

- Methodological Answer : Conduct hepatic microsomal assays (human/rat liver microsomes, NADPH cofactor) to measure t1/2 and intrinsic clearance. Use LC-MS/MS to quantify parent compound depletion. Compare stability across species to predict pharmacokinetic behavior. For reactive metabolite screening, employ glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.